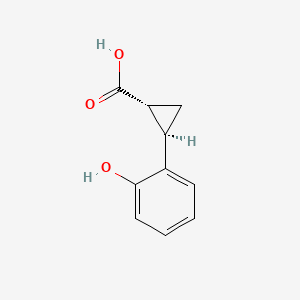![molecular formula C10H9F3O4 B13483426 2-Hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13483426.png)
2-Hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoic acid is an organic compound characterized by the presence of a hydroxy group, a trifluoromethoxy-substituted phenyl ring, and a propanoic acid moiety. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethoxy)benzaldehyde and glycine.
Aldol Condensation: The initial step involves an aldol condensation reaction between 4-(trifluoromethoxy)benzaldehyde and glycine in the presence of a base such as sodium hydroxide to form an intermediate.
Hydrolysis: The intermediate is then subjected to hydrolysis under acidic conditions to yield the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, including the use of catalysts and controlled temperature and pressure settings to enhance yield and purity. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of 2-oxo-3-[4-(trifluoromethoxy)phenyl]propanoic acid.
Reduction: Formation of 2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoic acid finds applications in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: The interaction with molecular targets can influence various biochemical pathways, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
- 2-Hydroxy-3-[4-(sulfooxy)phenyl]propanoic acid
- 3-(4-Hydroxy-5-oxo-3-phenyl-2,5-dihydro-2-furanyl)propanoic acid
- 3-(4-(Trifluoromethoxy)phenyl)propanoic acid
Comparison:
- Structural Differences: While these compounds share a similar core structure, they differ in the substituents attached to the phenyl ring or the propanoic acid moiety.
- Unique Properties: The presence of the trifluoromethoxy group in 2-Hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoic acid imparts unique electronic and steric effects, influencing its reactivity and interactions with molecular targets.
- Applications: The distinct properties of this compound make it suitable for specific applications where similar compounds may not be as effective.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C10H9F3O4 |
|---|---|
Poids moléculaire |
250.17 g/mol |
Nom IUPAC |
2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C10H9F3O4/c11-10(12,13)17-7-3-1-6(2-4-7)5-8(14)9(15)16/h1-4,8,14H,5H2,(H,15,16) |
Clé InChI |
SQRYIAOYGNJBSJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC(C(=O)O)O)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[(2-chloropyridin-3-yl)methyl]-N-methylcarbamate](/img/structure/B13483348.png)


![rac-(1R,2R,5S,6S)-3,8-bis[(tert-butoxy)carbonyl]-3,8-diazatricyclo[4.2.0.0,2,5]octane-1,2-dicarboxylic acid](/img/structure/B13483369.png)


![{Bicyclo[2.2.2]octan-2-yl}methanethiol](/img/structure/B13483392.png)



amine](/img/structure/B13483411.png)
![rac-(1R,4S,5S)-4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13483414.png)

